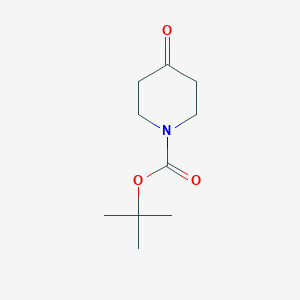

1-Boc-4-piperidone

Vue d'ensemble

Description

Le chlorhydrate de BD 1063 est un antagoniste puissant et sélectif du récepteur sigma-1. Ce composé est connu pour sa forte affinité et sa sélectivité, ce qui en fait un outil précieux dans la recherche en neurosciences. Le récepteur sigma-1 est impliqué dans divers processus physiologiques, notamment la modulation des canaux ioniques, la libération des neurotransmetteurs et la survie cellulaire. Le chlorhydrate de BD 1063 a été démontré pour prévenir l'hyperlocomotion et a des applications dans l'étude des effets de l'antagonisme du récepteur sigma-1 in vivo .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chlorhydrate de BD 1063 est synthétisé par un processus chimique en plusieurs étapes. La synthèse commence généralement par la préparation de la 1-(2-(3,4-dichlorophényl)éthyl)-4-méthylpipérazine. Cet intermédiaire est ensuite converti en sa forme de sel de dihydrochlorure. Les conditions de réaction impliquent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et nécessitent un contrôle minutieux de la température et du pH pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

En milieu industriel, la production du chlorhydrate de BD 1063 implique le passage à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour maximiser le rendement et minimiser les impuretés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la cohérence du processus de production. Des mesures de contrôle qualité, telles que la chromatographie liquide haute performance (HPLC), sont utilisées pour garantir la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de BD 1063 subit principalement des réactions de substitution en raison de la présence de sites réactifs sur le cycle pipérazine et le groupe dichlorophényle. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent les halogénoalcanes et les nucléophiles. Les conditions de réaction impliquent généralement l'utilisation de solvants aprotiques polaires et de températures modérées.

Réactions d'oxydation : Des oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés. Ces réactions nécessitent souvent des conditions acides ou basiques.

Réactions de réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés, généralement dans des conditions anhydres

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner différents dérivés alkylés, tandis que les réactions d'oxydation et de réduction peuvent modifier les groupes fonctionnels sur le cycle pipérazine ou le groupe dichlorophényle .

Applications de la recherche scientifique

Le chlorhydrate de BD 1063 a une large gamme d'applications dans la recherche scientifique :

Neurosciences : Il est utilisé pour étudier le rôle des récepteurs sigma-1 dans le système nerveux central, notamment leur implication dans la neuroprotection, la neuroplasticité et la modulation des systèmes de neurotransmetteurs.

Pharmacologie : Le composé est utilisé dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs sigma-1 pour le traitement des troubles neurologiques et psychiatriques.

Recherche sur la dépendance à la drogue : Le chlorhydrate de BD 1063 est utilisé pour étudier les mécanismes à la base de la dépendance à la drogue et pour évaluer les traitements potentiels de l'abus de substances.

Recherche sur le cancer : Des études ont exploré son rôle potentiel dans la modulation de la prolifération et de la survie des cellules cancéreuses par le biais des voies des récepteurs sigma-1 .

Mécanisme d'action

Le chlorhydrate de BD 1063 exerce ses effets en se liant sélectivement aux récepteurs sigma-1, qui sont situés dans divers tissus, notamment le cerveau, le foie et les cellules immunitaires. La liaison du chlorhydrate de BD 1063 aux récepteurs sigma-1 inhibe leur activité, ce qui conduit à la modulation des canaux ioniques, de la libération des neurotransmetteurs et des voies de survie cellulaire. Cet antagonisme peut prévenir l'hyperlocomotion et a été démontré pour réduire l'auto-administration d'éthanol chez les modèles animaux .

Applications De Recherche Scientifique

Pharmaceutical Intermediate

1-Boc-4-piperidone is predominantly used as a pharmaceutical intermediate in the synthesis of various compounds, including:

- 1-Piperidin-4-yl-substituted Butyrolactams

- Valerolactams

These derivatives are crucial in developing new therapeutic agents for treating neurological disorders and pain management .

Synthesis of Novel Compounds

Recent studies have highlighted the synthesis of novel compounds using this compound as a core structure. For instance, the synthesis of chalcones from this compound has shown promising cytotoxic activities against various cancer cell lines:

| Compound | Cell Line | GI (µg/mL) |

|---|---|---|

| Chalcone A | LoVo (Colorectal) | 0.84 |

| Chalcone B | COLO 205 (Colorectal) | 34.7 |

| Chalcone C | PC3 (Prostate) | 17.1 |

| Chalcone D | 22RV1 (Prostate) | 22.9 |

These findings suggest that modifications to the chalcone structure can significantly enhance their anticancer properties .

Cancer Research

This compound derivatives have been investigated for their potential anticancer effects, particularly through mechanisms such as:

- Induction of Apoptosis : Compounds derived from this precursor have been shown to activate apoptotic pathways, crucial for eliminating cancer cells.

- Inhibition of NFκB Pathway : Some derivatives inhibit the NFκB signaling pathway, reducing tumor growth and enhancing sensitivity to chemotherapy .

Case Study 1: Chalcones Derived from this compound

A study synthesized six curcuminoids containing a tert-butoxycarbonyl (Boc) piperidone core through aldolic condensation reactions. The cytotoxicity of these compounds was evaluated against human colorectal and prostate cancer cell lines, revealing significant potential as novel cytotoxic agents .

Case Study 2: EF-24 Analogs

Research on EF-24 analogs derived from this compound demonstrated broad-spectrum anti-cancer activity. Modifications at the nitrogen atom were found to enhance potency against various cancer types, showcasing the compound's versatility in drug design.

Regulatory Considerations

Due to its role as a precursor in the synthesis of potent narcotic drugs like fentanyl, regulatory bodies have highlighted concerns regarding the illicit use of this compound. The International Narcotics Control Board has recommended its inclusion in regulatory frameworks to prevent misuse in drug manufacturing .

Mécanisme D'action

BD 1063 dihydrochloride exerts its effects by selectively binding to sigma-1 receptors, which are located in various tissues, including the brain, liver, and immune cells. The binding of BD 1063 dihydrochloride to sigma-1 receptors inhibits their activity, leading to modulation of ion channels, neurotransmitter release, and cell survival pathways. This antagonism can prevent hyperlocomotion and has been shown to reduce ethanol self-administration in animal models .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de BD 1063 est unique par sa forte sélectivité pour les récepteurs sigma-1 par rapport aux récepteurs sigma-2 et aux autres types de récepteurs. Les composés similaires incluent :

BD 1047 : Un autre antagoniste du récepteur sigma-1 avec des applications similaires mais des propriétés pharmacocinétiques différentes.

Halopéridol : Un ligand du récepteur sigma à haute affinité utilisé principalement comme antipsychotique.

Di-o-tolylguanidine : Un agoniste du récepteur sigma utilisé dans la recherche pour étudier les fonctions du récepteur sigma .

Le chlorhydrate de BD 1063 se distingue par sa puissance et sa sélectivité, ce qui en fait un choix privilégié pour la recherche impliquant l'antagonisme du récepteur sigma-1.

Activité Biologique

1-Boc-4-piperidone, also known as tert-butyl 4-oxopiperidine-1-carboxylate, is a compound of increasing interest in pharmaceutical chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anti-cancer agent, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H17NO3

- Molecular Weight : 199.25 g/mol

The compound features a piperidine ring, which is a key structural motif in many bioactive compounds. The Boc (tert-butoxycarbonyl) group serves as a protecting group, enhancing the compound's stability and reactivity in various chemical reactions.

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of this compound and its derivatives. The following table summarizes key findings from various research studies:

This compound exhibits its biological effects primarily through the following mechanisms:

- Induction of Apoptosis : Compounds derived from this compound have been shown to induce apoptosis in cancer cells. For instance, studies indicate that the cytotoxicity of 4-Boc-piperidone chalcones correlates with their ability to activate apoptotic pathways, which are critical for eliminating cancer cells .

- Inhibition of NFκB : The NFκB signaling pathway is known to regulate genes associated with cell survival and proliferation. Inhibition of this pathway by this compound derivatives can lead to reduced tumor growth and enhanced sensitivity to chemotherapy .

Study on Chalcones Derived from this compound

A study conducted on various chalcones derived from this compound reported significant cytotoxic effects against colorectal cancer cell lines (LoVo cells). The presence of specific substituents on the aromatic rings was found to influence their potency, with certain configurations leading to GI50 values comparable to established chemotherapeutics like cisplatin .

Research on EF-24 Analogs

Another significant study focused on EF-24 analogs of 4-piperidone, which demonstrated broad-spectrum anti-cancer activity. The research highlighted that modifications at the nitrogen atom could enhance the potency of these compounds against various cancer types. The study employed cryo-NMR for conformational analysis, providing insights into how structural variations affect biological activity .

Propriétés

IUPAC Name |

tert-butyl 4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUYFJUVMYHXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Record name | boc-4-piperidone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352875 | |

| Record name | 1-Boc-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79099-07-3 | |

| Record name | tert-Butyl 4-oxopiperidine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79099-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Boc-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidinecarboxylic acid, 4-oxo-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.